molecular formula C17H15BrN2O5S B5138490 dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5138490
M. Wt: 439.3 g/mol
InChI Key: ODVXWJUBIAJQLY-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a bromopyridine moiety with a cyclopenta[b]thiophene core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the bromopyridine derivative, followed by its coupling with the cyclopenta[b]thiophene core under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. The bromopyridine moiety may interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
  • Ethyl 4-(3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Uniqueness

Dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is unique due to its specific combination of a bromopyridine moiety with a cyclopenta[b]thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Dimethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (CAS Number: 369396-87-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and reported activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H15BrN2O5SC_{17}H_{15}BrN_{2}O_{5}S, with a molecular weight of approximately 439.28 g/mol. The structural representation includes a bromopyridine moiety which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H15BrN2O5SC_{17}H_{15}BrN_{2}O_{5}S
Molecular Weight439.2804 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bromopyridine Moiety : Starting from 5-bromopyridine, a carbonylation reaction introduces the carbonyl group.
  • Cyclopenta[b]thiophene Ring Formation : This is achieved through cyclization reactions involving thiophene derivatives.
  • Coupling Reaction : The bromopyridine carbonyl compound is coupled with the cyclopenta[b]thiophene derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The bromopyridine moiety can bind to various receptors or enzymes, while the cyclopenta[b]thiophene core contributes to the compound's structural stability and overall activity.

Antimicrobial Properties

Research indicates that derivatives of compounds containing bromopyridine exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

Several studies have explored the anticancer properties of related compounds. For example:

  • Case Study : A study on thiosemicarbazones indicated that modifications in their structure significantly impacted their anticancer efficacy against various cell lines (Patu8988 for pancreatic cancer, SGC7901 for gastric cancer) . While direct evidence for this compound remains limited, its structural analogs have shown promising results.

Mechanism Insights

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of Enzymatic Activity : Many compounds interact with enzymes critical for cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to promote apoptosis in cancer cells by upregulating pro-apoptotic factors like caspase .

Properties

IUPAC Name

dimethyl 2-[(5-bromopyridine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5S/c1-24-16(22)10-3-4-11-12(10)13(17(23)25-2)15(26-11)20-14(21)8-5-9(18)7-19-6-8/h5-7,10H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXWJUBIAJQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC(=CN=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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